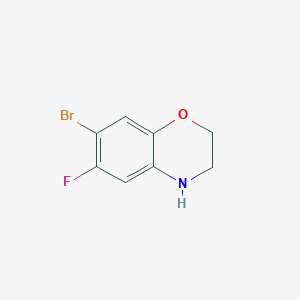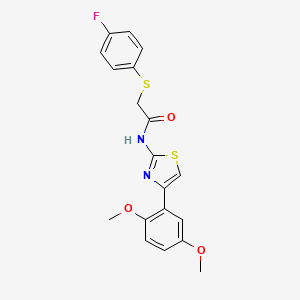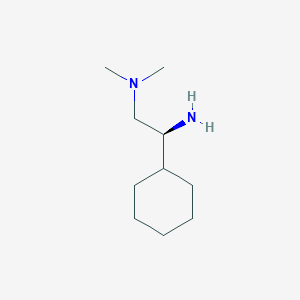![molecular formula C21H18Cl2N4O2S B3020674 7-[(2-Chlorophenyl)methyl]-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione CAS No. 374608-32-9](/img/no-structure.png)
7-[(2-Chlorophenyl)methyl]-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-Chlorophenyl)methyl]-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione , commonly known as clomazone , is an agricultural herbicide . It serves as the active ingredient in products such as “Command” and “Commence” . The molecular structure of clomazone consists of a 2-chlorobenzyl group bound to a N-O heterocycle called isoxazolidinone . It appears as a white solid .
Molecular Structure Analysis
Clomazone’s molecular formula is C21H18Cl2N4O2S , with a molar mass of 461.36 g/mol . The key features of its structure include the 2-chlorobenzyl group and the isoxazolidinone ring . These structural elements contribute to its herbicidal properties.
Chemical Reactions Analysis
Clomazone undergoes various chemical reactions, including degradation and adsorption in soil. Its biological degradation results in a soil half-life ranging from one to four months . Encapsulation techniques help reduce volatility and minimize off-target damage to sensitive plants. Clomazone suppresses the biosynthesis of chlorophyll and other plant pigments .
Physical And Chemical Properties Analysis
- Melting Point : Clomazone melts at 33.9°C (93.0°F) .
- Adsorption : It binds to soil solids, slowing degradation and volatilization .
Propiedades
Número CAS |
374608-32-9 |
|---|---|
Nombre del producto |
7-[(2-Chlorophenyl)methyl]-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |
Fórmula molecular |
C21H18Cl2N4O2S |
Peso molecular |
461.36 |
Nombre IUPAC |
7-[(2-chlorophenyl)methyl]-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H18Cl2N4O2S/c1-25-18-17(19(28)26(2)21(25)29)27(11-13-7-3-5-9-15(13)22)20(24-18)30-12-14-8-4-6-10-16(14)23/h3-10H,11-12H2,1-2H3 |
Clave InChI |
YAMNAFQUZUWFMS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=CC=C4Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-chloroethyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3020596.png)
![8-fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3020597.png)
![3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B3020600.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B3020602.png)
![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(4-chlorophenyl)pyridazin-3-one](/img/structure/B3020604.png)



![3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B3020610.png)

![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3020614.png)